Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-
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Overview
Description
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is an organic compound with the molecular formula C6H6N4O3. This compound is characterized by the presence of a butanoic acid backbone with an oxo group at the fourth position and a 4H-1,2,4-triazol-4-ylamino substituent. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields. The reaction conditions are optimized to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triazolylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted triazolylamino compounds.
Scientific Research Applications
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- involves its interaction with specific molecular targets. The triazolylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-: This compound is structurally similar but has a different backbone.
4-Oxo-4-(propylamino)butanoic acid: Another similar compound with a propylamino substituent instead of triazolylamino.
Uniqueness
Butanoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)- is unique due to its specific triazolylamino substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
64868-74-2 |
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Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
4-oxo-4-(1,2,4-triazol-4-ylamino)butanoic acid |
InChI |
InChI=1S/C6H8N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h3-4H,1-2H2,(H,9,11)(H,12,13) |
InChI Key |
YBCHAELNNLZQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1NC(=O)CCC(=O)O |
Origin of Product |
United States |
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